

An In-depth Technical Guide to the Reactivity of 2-Methylisonicotinic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Methylisonicotinic acid

Cat. No.: B1303123

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylisonicotinic acid, also known as 2-methyl-4-pyridinecarboxylic acid, is a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its structure, featuring a pyridine ring substituted with a carboxylic acid and a methyl group, provides multiple sites for chemical modification, making it a versatile building block for the synthesis of complex molecules.^{[1][2]} This guide provides a comprehensive overview of the reactivity of **2-Methylisonicotinic acid**, including its physicochemical properties, key reactions, and its application in drug discovery.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of **2-Methylisonicotinic acid** is presented in Table 1. This data is essential for understanding its behavior in different solvent systems and for the design of reaction conditions.

Table 1: Physicochemical Properties of **2-Methylisonicotinic Acid**

Property	Value	Source
Molecular Formula	C ₇ H ₇ NO ₂	--INVALID-LINK--
Molecular Weight	137.14 g/mol	--INVALID-LINK--
Melting Point	295-299 °C (decomposes)	--INVALID-LINK--
Boiling Point (Predicted)	368.2 ± 22.0 °C	--INVALID-LINK--
Density (Predicted)	1.230 ± 0.06 g/cm ³	--INVALID-LINK--
pKa (Predicted)	2.02 ± 0.10	--INVALID-LINK--
LogP (Predicted)	1.08822	--INVALID-LINK--
Appearance	White to almost white powder/crystal	--INVALID-LINK--
CAS Number	4021-11-8	--INVALID-LINK--

Spectroscopic data is crucial for the identification and characterization of **2-Methylisonicotinic acid** and its derivatives. Typical spectroscopic data are summarized in Table 2.

Table 2: Spectroscopic Data for **2-Methylisonicotinic Acid**

Technique	Key Signals
¹ H NMR	Data available from various suppliers like ChemicalBook.
¹³ C NMR	Data available from various suppliers like ChemicalBook.
IR	Data available from various suppliers like ChemicalBook.
Mass Spectrometry	Data available from various suppliers like ChemicalBook.

Core Reactivity

The reactivity of **2-Methylisonicotinic acid** is primarily governed by the interplay of its three key functional components: the carboxylic acid group, the pyridine ring, and the methyl group.

Reactivity of the Carboxylic Acid Group

The carboxylic acid moiety is the most reactive site for many transformations, allowing for the formation of a variety of derivatives.

- Acidity and Salt Formation: As a carboxylic acid, it readily undergoes deprotonation in the presence of a base to form the corresponding carboxylate salt. The predicted pKa of 2.02 suggests it is a relatively strong acid for a carboxylic acid, influenced by the electron-withdrawing nature of the pyridine ring.^[2]
- Esterification: **2-Methylisonicotinic acid** can be converted to its corresponding esters through various methods, most commonly via acid-catalyzed esterification (Fischer esterification) with an alcohol.
- Amide Bond Formation: The carboxylic acid can be coupled with primary or secondary amines to form amides. This is a crucial reaction in the synthesis of many biologically active molecules and is often facilitated by coupling agents.
- Conversion to Acyl Chloride: The hydroxyl group of the carboxylic acid can be replaced by a chloride atom using reagents like thionyl chloride (SOCl_2) or oxalyl chloride, yielding the highly reactive 2-methylisonicotinoyl chloride.

Reactivity of the Pyridine Ring

The pyridine ring is an aromatic heterocycle with a nitrogen atom that influences its reactivity.

- Basicity: The nitrogen atom in the pyridine ring is basic and can be protonated by strong acids.
- Nucleophilic Aromatic Substitution: The pyridine ring is generally electron-deficient and can undergo nucleophilic aromatic substitution, although this is less common than electrophilic substitution in benzene rings. The positions on the ring are activated or deactivated towards substitution based on the existing substituents.

- N-Oxidation: The pyridine nitrogen can be oxidized to form the corresponding N-oxide, which can alter the reactivity of the ring system.

Reactivity of the Methyl Group

The methyl group is generally the least reactive site but can undergo reactions under specific conditions.

- Oxidation: The methyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.
- Halogenation: Radical halogenation of the methyl group can occur under UV light or with radical initiators.

Key Experimental Protocols

This section provides detailed methodologies for key reactions involving **2-Methylisonicotinic acid**.

Protocol for Esterification (Fischer Esterification)

This protocol describes the synthesis of methyl 2-methylisonicotinate.

Materials:

- **2-Methylisonicotinic acid**
- Methanol (reagent grade)
- Concentrated Sulfuric Acid (H_2SO_4)
- Sodium bicarbonate ($NaHCO_3$) solution (saturated)
- Dichloromethane (CH_2Cl_2)
- Anhydrous magnesium sulfate ($MgSO_4$)
- Round-bottom flask, reflux condenser, separatory funnel, distillation apparatus

Procedure:

- In a round-bottom flask, suspend **2-Methylisonicotinic acid** in an excess of methanol.
- Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.
- Attach a reflux condenser and heat the mixture to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
- Dissolve the residue in dichloromethane and transfer it to a separatory funnel.
- Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid), and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.
- Purify the product by distillation or column chromatography if necessary.

Protocol for Amide Coupling

This protocol outlines a general procedure for the formation of an amide from **2-Methylisonicotinic acid** and an amine using a coupling agent.

Materials:

- **2-Methylisonicotinic acid**
- Amine (primary or secondary)
- Coupling agent (e.g., HATU, HBTU, or EDC/HOBt)
- Anhydrous N,N-Dimethylformamide (DMF)
- Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

- Reaction vessel, magnetic stirrer

Procedure:

- Dissolve **2-Methylisonicotinic acid** in anhydrous DMF in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
- Add the coupling agent (e.g., 1.1 equivalents of HATU) and the base (e.g., 2-3 equivalents of DIPEA) to the solution and stir for a few minutes to activate the carboxylic acid.
- Add the amine (1.0-1.2 equivalents) to the reaction mixture.
- Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS.
- Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
- Wash the organic layer with dilute acid (e.g., 1M HCl) to remove excess base, followed by saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude amide by column chromatography or recrystallization.

Protocol for Conversion to 2-Methylisonicotinoyl Chloride

This protocol describes the synthesis of the acid chloride derivative.

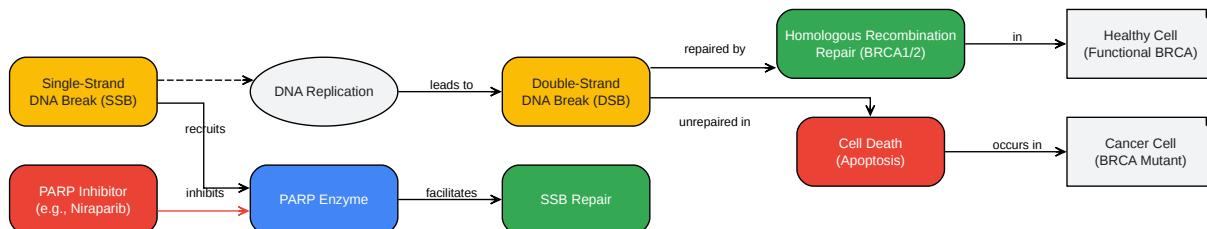
Materials:

- **2-Methylisonicotinic acid**
- Thionyl chloride (SOCl_2)
- Anhydrous Dichloromethane (CH_2Cl_2) (optional, as solvent)

- Round-bottom flask, reflux condenser with a gas trap

Procedure:

- Caution: This reaction should be performed in a well-ventilated fume hood as it releases toxic gases (SO₂ and HCl).
- Place **2-Methylisonicotinic acid** in a round-bottom flask equipped with a reflux condenser and a gas trap (e.g., connected to a bubbler with a sodium hydroxide solution).
- Carefully add an excess of thionyl chloride to the flask (can be used as both reagent and solvent). Alternatively, the reaction can be carried out in an inert solvent like anhydrous dichloromethane.
- Heat the mixture to reflux gently. The reaction progress can be monitored by the cessation of gas evolution.
- After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.
- The resulting crude 2-methylisonicotinoyl chloride is often used directly in the next step without further purification due to its high reactivity and moisture sensitivity.

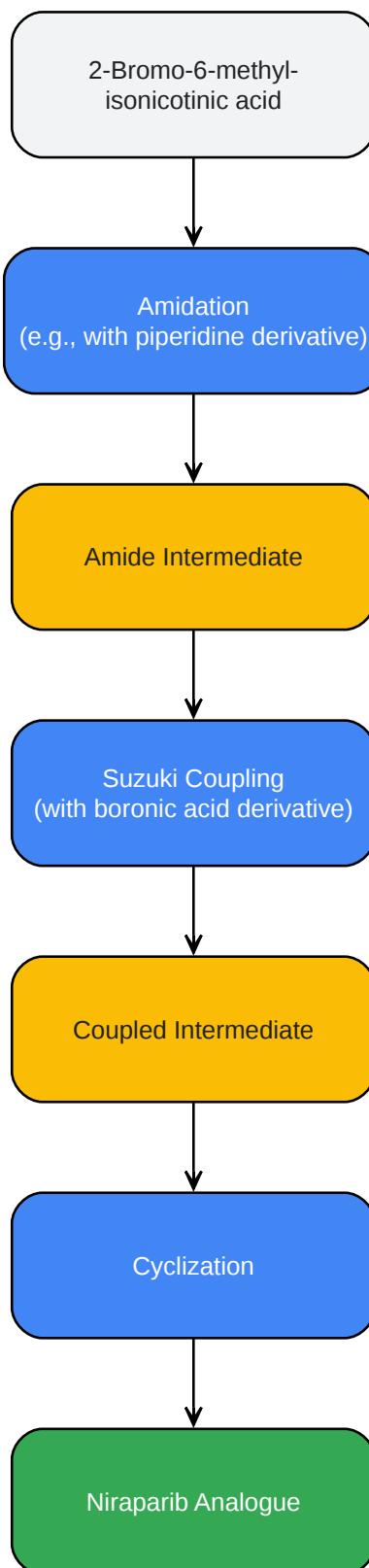

Application in Drug Discovery: Synthesis of PARP Inhibitors

2-Methylisonicotinic acid and its derivatives are valuable intermediates in the synthesis of pharmaceuticals. A prominent example is its use in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapies.

PARP Inhibition Signaling Pathway

PARP enzymes are crucial for the repair of single-strand DNA breaks (SSBs). In cancer cells with mutations in BRCA1 or BRCA2 genes, the homologous recombination pathway for repairing double-strand DNA breaks (DSBs) is deficient. When PARP is inhibited, SSBs are not repaired and accumulate, leading to the formation of DSBs during DNA replication. In BRCA-

deficient cancer cells, these DSBs cannot be repaired, resulting in cell death through a mechanism known as synthetic lethality.



[Click to download full resolution via product page](#)

Caption: Mechanism of action of PARP inhibitors leading to synthetic lethality in BRCA-mutant cancer cells.

Experimental Workflow: Synthesis of a Niraparib Analogue Intermediate

The synthesis of PARP inhibitors like Niraparib often involves a multi-step process where a derivative of **2-Methylisonicotinic acid** is a key building block. The following workflow illustrates a generalized synthetic route.

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the synthesis of a Niraparib analogue from a **2-methylisonicotinic acid** derivative.

Conclusion

2-Methylisonicotinic acid is a versatile and reactive molecule with significant applications in organic synthesis and drug discovery. Its reactivity is characterized by the distinct chemistries of its carboxylic acid, pyridine, and methyl functionalities. A thorough understanding of these reactive sites and the protocols for their transformation is essential for researchers and scientists working on the development of novel chemical entities. The successful application of **2-Methylisonicotinic acid** derivatives in the synthesis of targeted therapies like PARP inhibitors highlights its importance as a key building block in modern medicinal chemistry. Further exploration of its reactivity will undoubtedly lead to the discovery of new synthetic methodologies and the development of innovative therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,4-Pyridinedicarboxylic acid, 4-methyl ester | C8H6NO4- | CID 40571137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN101671298B - Synthesis method of 2-chloronicotinoyl chloride - Google Patents [patents.google.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Reactivity of 2-Methylisonicotinic Acid]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1303123#understanding-the-reactivity-of-2-methylisonicotinic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com